molecular formula C15H18ClNO2 B3282006 1,1-Bis(4-methoxyphenyl)methanamine hydrochloride CAS No. 7441-28-3

1,1-Bis(4-methoxyphenyl)methanamine hydrochloride

Cat. No. B3282006
CAS RN: 7441-28-3
M. Wt: 279.76
InChI Key: VUYJSDIFRBOLNX-UHFFFAOYSA-N
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Description

1,1-Bis(4-methoxyphenyl)methanamine hydrochloride is a biochemical used for proteomics research . It is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position .


Molecular Structure Analysis

The molecular formula of 1,1-Bis(4-methoxyphenyl)methanamine hydrochloride is C15H17NO2 . It has a molecular weight of 243.30 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Bis(4-methoxyphenyl)methanamine hydrochloride include a density of 1.1±0.1 g/cm3, a boiling point of 391.9±42.0 °C at 760 mmHg, and a melting point of 62ºC .

Scientific Research Applications

Environmental Estrogens and Toxicity

Methoxychlor, a chemical with proestrogenic activity, has been studied for its environmental estrogenic effects, particularly its metabolism to active estrogenic forms and its adverse effects on reproductive health in both females and males. The reproductive toxicity of methoxychlor and its significance to human health are areas of ongoing research (A. Cummings, 1997).

Schiff Bases, Hydrazone, and Oxime Derivatives of Curcumin

Curcumin derivatives, including Schiff base, hydrazone, and oxime, have been synthesized to improve medicinal and biological properties. These derivatives, along with their metal complexes, possess higher biological activity, indicating the potential for chemical modification to enhance biological effects (S. Omidi & A. Kakanejadifard, 2020).

Applications in Synthesis of Macrocyclic Natural Products

Lawesson's reagent, a compound with methoxyphenyl groups, has been utilized for the total synthesis of macrocyclic natural products, showcasing its versatility and efficiency in organic synthesis. The review details its applications in thionation and cyclization to construct key heterocyclic fragments (F. A. Larik et al., 2017).

Environmental Pollutants and Male Infertility

The impact of environmental pollutants, such as bisphenol A and its derivatives, on male infertility has been explored, highlighting the mechanisms through which these chemicals induce germ cell apoptosis and disrupt reproductive functions (Raúl Lagos-Cabré & R. Moreno, 2012).

Biomass Conversion and Sustainable Materials

Research on the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, indicates the potential for these chemicals to serve as sustainable alternatives to non-renewable hydrocarbon sources. This conversion process and the applications of HMF in various industries highlight the importance of chemical research in sustainability efforts (V. M. Chernyshev et al., 2017).

Safety and Hazards

1,1-Bis(4-methoxyphenyl)methanamine hydrochloride is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

1,1-Bis(4-methoxyphenyl)methanamine hydrochloride is primarily used for proteomics research . Its future directions will likely continue in this area, contributing to our understanding of proteins and their functions.

properties

IUPAC Name

bis(4-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12;/h3-10,15H,16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYJSDIFRBOLNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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